1-Bromo-3-hexyne

Physicochemical property comparison Distillation purification Volatility profile

1-Bromo-3-hexyne (CAS 35545-23-4), also known as 3-hexynyl bromide, is a six-carbon, non-conjugated alkynyl bromide with a primary alkyl bromide terminus separated from an internal triple bond by a two-methylene spacer. Its molecular formula is C6H9Br (MW 161.04 g/mol), and it possesses predicted physicochemical properties including a density of 1.3±0.1 g/cm³, a boiling point of 163.6±23.0 °C at 760 mmHg, a vapor pressure of 2.7±0.3 mmHg at 25°C, and an ACD/LogP of 2.71.

Molecular Formula C6H9B
Molecular Weight 161.04 g/mol
CAS No. 35545-23-4
Cat. No. B1600705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-hexyne
CAS35545-23-4
Molecular FormulaC6H9B
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESCCC#CCCBr
InChIInChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3
InChIKeyYRGCOHIRORSGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-hexyne (CAS 35545-23-4): A Structurally Defined Internal Alkyne Alkyl Bromide for Precision Organic Synthesis


1-Bromo-3-hexyne (CAS 35545-23-4), also known as 3-hexynyl bromide, is a six-carbon, non-conjugated alkynyl bromide with a primary alkyl bromide terminus separated from an internal triple bond by a two-methylene spacer [1]. Its molecular formula is C6H9Br (MW 161.04 g/mol), and it possesses predicted physicochemical properties including a density of 1.3±0.1 g/cm³, a boiling point of 163.6±23.0 °C at 760 mmHg, a vapor pressure of 2.7±0.3 mmHg at 25°C, and an ACD/LogP of 2.71 . This compound serves as a bifunctional building block in organic synthesis, enabling sequential transformations at both the bromine and alkyne sites, and is distinct from its regioisomeric analogs in reactivity, stability, and application scope [2].

Why 1-Bromo-3-hexyne Cannot Be Replaced by Other Hexynyl Bromides in Synthetic Planning


The three commercially available hexynyl bromide regioisomers—1-bromo-2-hexyne (propargylic bromide), 1-bromo-3-hexyne (β-alkynyl bromide), and 1-bromo-5-hexyne (terminal alkyne bromide)—exhibit fundamentally different reactivity profiles governed by the spatial relationship between the bromine leaving group and the triple bond [1]. 1-Bromo-2-hexyne is highly activated for nucleophilic substitution due to propargylic stabilization, but this same electronic activation renders it susceptible to base-promoted allene-yne isomerization and limits its utility in multi-step sequences requiring orthogonal reactivity . In contrast, 1-bromo-5-hexyne features a terminal alkyne that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), but this terminal alkyne also introduces competing reactivity under metal-catalyzed cross-coupling conditions, leading to homocoupling byproducts [2]. 1-Bromo-3-hexyne occupies the unique intermediate position: its internal alkyne is electronically deactivated toward direct metal insertion while the primary alkyl bromide retains sufficient reactivity for controlled nucleophilic displacement and cross-coupling, enabling a sequential derivatization strategy unavailable with its regioisomers [1][3].

Quantitative Evidence for Selecting 1-Bromo-3-hexyne over Positional Analogs


Boiling Point and Vapor Pressure Differentiation between 1-Bromo-3-hexyne and 1-Bromo-2-hexyne

The internal alkyne isomer 1-bromo-3-hexyne exhibits a higher boiling point (163.6±23.0 °C) and lower vapor pressure (2.7±0.3 mmHg at 25°C) compared to the propargylic isomer 1-bromo-2-hexyne (160.4±23.0 °C; 3.1±0.3 mmHg). This 3.2 °C boiling point elevation and ~13% lower vapor pressure translate to reduced evaporative losses during ambient-temperature storage and handling, and provide a wider operational window for vacuum distillation-based purification .

Physicochemical property comparison Distillation purification Volatility profile

Lipophilicity (LogP/LogD) Comparison Differentiating 1-Bromo-3-hexyne from 1-Bromo-2-hexyne and 1-Bromo-5-hexyne

1-Bromo-3-hexyne has an ACD/LogP of 2.71 and LogD (pH 7.4) of 2.56, compared to 1-bromo-2-hexyne with LogP of 2.85 and LogD of 2.61. The 0.14 log unit lower lipophilicity of 1-bromo-3-hexyne corresponds to an approximately 28% lower predicted octanol-water partition coefficient at physiological pH . Separately, 1-bromo-5-hexyne is reported with LogP of 2.18 (Molbase data) , representing a 0.53 log unit difference from the target compound.

Lipophilicity profiling Chromatographic retention ADME prediction

Structural Basis for Orthogonal Bifunctional Reactivity: Internal Alkyne vs. Terminal Alkyne in Cross-Coupling Selectivity

1-Bromo-3-hexyne possesses a primary alkyl bromide electrophile and an internal, disubstituted alkyne, whereas 1-bromo-5-hexyne contains a primary alkyl bromide and a terminal alkyne (pKa ~25) capable of forming copper acetylides [1]. In palladium-catalyzed coupling with olefins, 1-bromoalkynes such as 1-bromo-3-hexyne react exclusively at the C–Br bond to yield 1,3-enynes in good to excellent yields without competing alkyne homocoupling, a process demonstrated under Pd(OAc)₂ (5 mol%)/K₂CO₃/DMF conditions at 80 °C [2]. A terminal alkyne isomer (e.g., 1-bromo-5-hexyne) would instead undergo competitive Glaser-Hay homocoupling and consume the alkyne functionality, reducing productive cross-coupling yields [3].

Sonogashira coupling selectivity Bifunctional building blocks Sequential derivatization

Stability Advantage of Non-Propargylic Bromide over Propargylic Bromide in Base-Mediated Transformations

1-Bromo-3-hexyne is a homopropargylic (β-alkynyl) bromide in which the bromine is separated from the alkyne by two sp³ carbons, preventing direct σ–π conjugation. In contrast, 1-bromo-2-hexyne is a propargylic bromide where the bromine is directly attached to an sp³ carbon adjacent to the alkyne, enabling resonance stabilization of the transition state during nucleophilic attack . This electronic difference manifests in significantly higher reactivity of 1-bromo-2-hexyne toward nucleophiles but also greater sensitivity to base-catalyzed isomerization to allenic byproducts. The homopropargylic bromide 1-bromo-3-hexyne is largely immune to this isomerization pathway, permitting the use of strong bases (e.g., NaNH₂, LDA) in subsequent synthetic steps without structural degradation [1].

Propargylic vs. homopropargylic bromide stability Base sensitivity Isomerization resistance

Purity and Supply Chain Accessibility: 1-Bromo-3-hexyne vs. 1-Bromo-2-hexyne and 1-Bromo-5-hexyne

1-Bromo-3-hexyne is commercially available at a minimum purity specification of 95% (GC) from multiple vendors including AKSci, BOC Sciences, and GlpBio, with pricing structures (e.g., $113/100 mg, $324/1 g from GlpBio) suitable for both discovery-scale and gram-scale research [1]. 1-Bromo-2-hexyne is also listed at >95% purity by select suppliers but with more limited inventory depth . 1-Bromo-5-hexyne, while accessible, is predominantly sourced as 6-bromo-1-hexyne and is more commonly used in CuAAC applications rather than Pd-catalyzed coupling contexts .

Commercial availability Purity specification Procurement reliability

Recommended Application Domains for 1-Bromo-3-hexyne Based on Quantitative Differentiation Evidence


Sequential Bifunctional Derivatization in Multi-Step Pharmaceutical Intermediate Synthesis

In medicinal chemistry campaigns where a linear C6 chain bearing both an internal alkyne and a terminal functional group is required, 1-bromo-3-hexyne enables initial nucleophilic substitution or Pd-catalyzed cross-coupling at the bromide site (while the internal alkyne remains inert), followed by late-stage alkyne reduction, hydroboration, or metal-catalyzed carbo- or hydro-functionalization. This orthogonal reactivity is supported by the Acta Chimica Sinica palladium-coupling protocol demonstrating exclusive C–Br bond engagement without alkyne consumption [1]. The compound's intermediate LogD of 2.56 further ensures that downstream products remain within drug-like property space .

Synthesis of Conjugated 1,3-Enynes via Direct Coupling with Terminal Alkenes

1-Bromo-3-hexyne is a compatible substrate for the regio- and stereoselective synthesis of 1,3-enynes via Pd(OAc)₂/K₂CO₃/DMF-mediated cross-coupling with alkenes, as demonstrated with the broader class of 1-bromoalkynes [1]. The reaction proceeds at 80 °C in 2 hours without requiring stabilizing ligands or special additives, and tolerates diverse functional groups on the alkene coupling partner. The internal alkyne ensures that only the C–Br bond participates, furnishing clean enyne products applicable to natural product synthesis and materials science [1].

Grignard Reagent Formation for Carboxylation to Alkynoic Acid Derivatives

As a primary alkyl bromide, 1-bromo-3-hexyne readily forms the corresponding Grignard reagent (3-hexynyl magnesium bromide) upon treatment with magnesium in ether. This organometallic intermediate can be trapped with CO₂ and hydrolyzed to yield hex-3-ynoic acid in a three-step sequence from hex-3-ynal (NaBH₄ reduction → PBr₃ bromination → Mg/CO₂ carboxylation) [2]. The stability of the internal alkyne toward the strongly basic Grignard conditions is essential for this transformation and distinguishes 1-bromo-3-hexyne from the propargylic isomer 1-bromo-2-hexyne, which would undergo competing metalation at the acidic propargylic position [3].

Building Block for Macrocyclic Alkyne-Containing Compounds and Functional Materials

The combination of an alkyl bromide leaving group and a non-terminal alkyne makes 1-bromo-3-hexyne a valuable precursor for macrocyclic arylalkynes assembled via subsequent Cadiot–Chodkiewicz or Sonogashira-type heterocoupling steps [4]. The internal alkyne precludes undesired terminal alkyne cyclotrimerization or Glaser coupling, enabling a cleaner reaction profile in the construction of shape-persistent macrocycles, molecular wires, and organic electronic materials [4]. Its predicted boiling point of 163.6 °C and moderate vapor pressure also facilitate large-scale handling and vacuum distillation purification in an industrial process setting [5].

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